molecular formula C30H66Br2N2 B108035 N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide CAS No. 18464-23-8

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

Cat. No.: B108035
CAS No.: 18464-23-8
M. Wt: 614.7 g/mol
InChI Key: XJTQVDIWFDTGMO-UHFFFAOYSA-L
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Description

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is a quaternary ammonium compound with the molecular formula C30H66Br2N2. It is known for its surfactant properties and is used in various applications, including as a ligand in the stabilization of perovskite nanocrystals .

Mechanism of Action

Target of Action

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, also known as N,N’-Bis(dodecyldimethyl)-1,2-ethanediammonium, is a type of gemini surfactant . Gemini surfactants are known for their unique structural variations and special aggregate transitions . They are constructed by two hydrophobic chains and two polar/ionic head groups covalently connected by a spacer group at the level of the head groups . The primary targets of this compound are the lipid bilayers of cells .

Mode of Action

The compound interacts with its targets, the lipid bilayers, causing the disruption of intermolecular interactions and the dissociation of the bilayers . This interaction alters the molecular packing at the micellar interface, leading to the transformation of micellar morphologies .

Biochemical Pathways

It is known that the compound’s strong self-aggregation ability can influence the aggregation behavior of both polymers and biomacromolecules .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 61468 .

Result of Action

The result of the compound’s action is the formation of various self-assembled structures, including long worm-like micelles, vesicles, and an aqueous two-phase system (ATPS), even at lower surfactant concentrations . These structures have potential applications in various fields such as microfluidics, controlled release, and sensors .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as light. For instance, the compound undergoes photoisomerization from the trans-form to the cis-form through UV light irradiation . This photoinduced change can lead to the transformation of micellar morphologies and a decrease in solution viscosity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide can be synthesized through a multi-step process involving the quaternization of N,N,N’,N’-tetramethylethylenediamine with dodecyl bromide. The reaction typically occurs in a solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions typically occur in aqueous or organic solvents under mild to moderate temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with sodium chloride can yield N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium chloride .

Properties

IUPAC Name

dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQVDIWFDTGMO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H66Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939856
Record name 1,2-Bis(dimethyldodecylammonium)ethane dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18464-23-8
Record name N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(dimethyldodecylammonium)ethane dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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